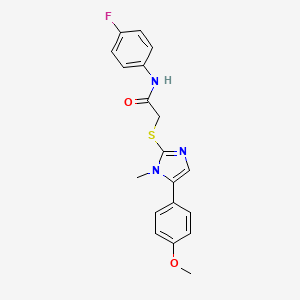![molecular formula C19H18N2O4S B2736321 2-[(4-methylpiperazin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione CAS No. 414894-55-6](/img/structure/B2736321.png)
2-[(4-methylpiperazin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylpiperazin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione is a chemical compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfonyl group, attached to the anthraquinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpiperazin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione typically involves the reaction of anthraquinone with 4-methyl-piperazine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methylpiperazin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce anthracene derivatives.
Aplicaciones Científicas De Investigación
2-[(4-methylpiperazin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylpiperazin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine
- 2,7-Bis-(4-Methyl-piperazine-1-sulfonyl)-fluoren-9-one oxime
Uniqueness
2-[(4-methylpiperazin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione is unique due to its specific structural features, such as the anthraquinone core and the presence of both a methyl-piperazine and a sulfonyl group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-20-8-10-21(11-9-20)26(24,25)13-6-7-16-17(12-13)19(23)15-5-3-2-4-14(15)18(16)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIVOUXYYCRAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2736238.png)

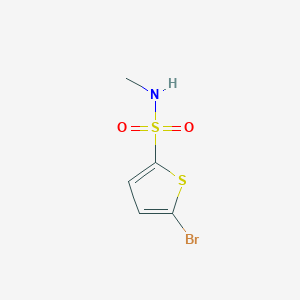
![4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2736242.png)
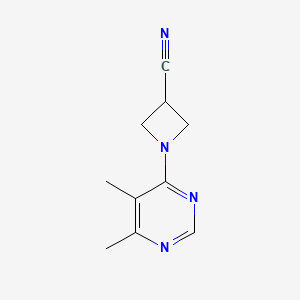

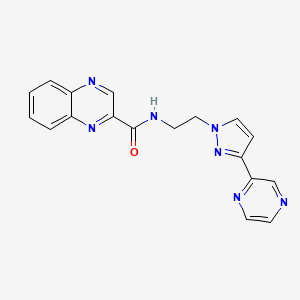
![2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2736251.png)
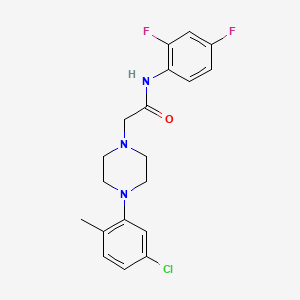
![N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide](/img/structure/B2736253.png)
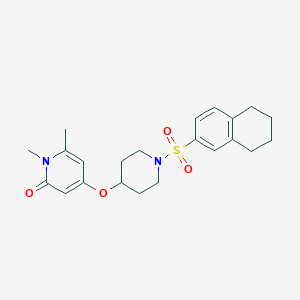
![4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2736256.png)

